molecular formula C10H6N2O B1389285 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile CAS No. 1184916-94-6

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Cat. No.: B1389285
CAS No.: 1184916-94-6
M. Wt: 170.17 g/mol
InChI Key: CYMWXJNXVVCPRZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile can be compared with other similar compounds in the isoquinoline family, such as:

  • 1-Oxo-1,2-dihydroisoquinoline-3-carbonitrile
  • 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
  • 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile

These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWXJNXVVCPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654951
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184916-94-6
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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